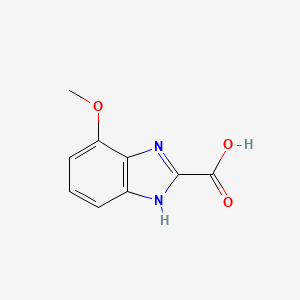
1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride is an organic compound characterized by a cyclopropane ring substituted with a sulfonyl chloride group and a hydroxy-methylpropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of cyclopropane-1-sulfonyl chloride as a starting material, which is then reacted with 3-hydroxy-2-methylpropyl derivatives in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfones: Formed from reactions with thiols or through oxidation.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it useful as a chemical probe in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane-1-sulfonyl chloride: Lacks the hydroxy-methylpropyl side chain but shares the reactive sulfonyl chloride group.
1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde: Similar side chain but with an aldehyde group instead of a sulfonyl chloride.
1-(2-Hydroxy-3-methylpropyl)cyclopropane-1-sulfonyl chloride: Similar structure with slight variations in the side chain.
Uniqueness: 1-(3-Hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of its cyclopropane ring, hydroxy-methylpropyl side chain, and sulfonyl chloride group
Eigenschaften
Molekularformel |
C7H13ClO3S |
|---|---|
Molekulargewicht |
212.70 g/mol |
IUPAC-Name |
1-(3-hydroxy-2-methylpropyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-6(5-9)4-7(2-3-7)12(8,10)11/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
OMTMWQSEAGZPPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1(CC1)S(=O)(=O)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


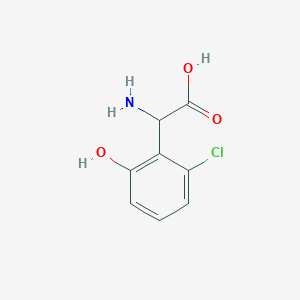

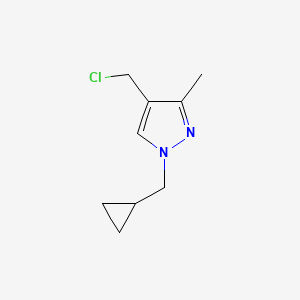
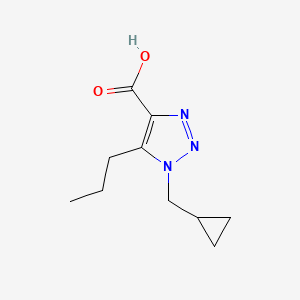
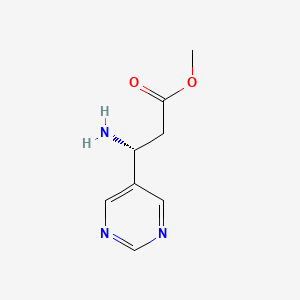
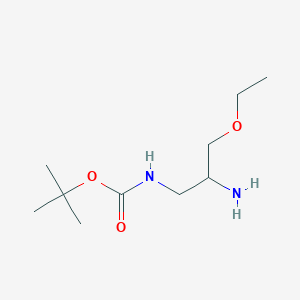
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)


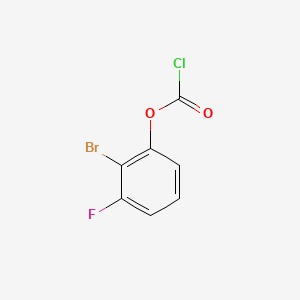


![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
